molecular formula C22H24N2O2 B8400177 4-(3-(4-Benzoylpiperidin-1-yl)propoxy)benzonitrile

4-(3-(4-Benzoylpiperidin-1-yl)propoxy)benzonitrile

Cat. No.: B8400177
M. Wt: 348.4 g/mol
InChI Key: QVNRFUOLXWLMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(4-Benzoylpiperidin-1-yl)propoxy)benzonitrile is a useful research compound. Its molecular formula is C22H24N2O2 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

4-[3-(4-benzoylpiperidin-1-yl)propoxy]benzonitrile

InChI

InChI=1S/C22H24N2O2/c23-17-18-7-9-21(10-8-18)26-16-4-13-24-14-11-20(12-15-24)22(25)19-5-2-1-3-6-19/h1-3,5-10,20H,4,11-16H2

InChI Key

QVNRFUOLXWLMRG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=CC=C2)CCCOC3=CC=C(C=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Benzoylpiperdine hydrobromide (2.70 g, 10 mmol) was combined with K2CO3 (6.9 g, 50 mmol) in DMF (˜40 mL), followed by 1-bromo-3-chloropropane (1.55 g, 10 mmol). The reaction progress was monitored by LC-MS and upon completion of the reaction (˜2 h) 4-cyanophenol (1.3 g, 11 mmol) was added and the reaction allowed to stir overnight. The mixture was poured onto water and extracted with ethyl acetate, washed with brine and dried over Na2SO4. The volatiles were removed under reduced pressure and the crude mixture purified on silica gel (0-100% EtOAc in hexanes) to give 2.71 g (78% yield over 2 steps) of 4-(3-(4-benzoylpiperidin-1-yl)propoxy)benzonitrile: LC-MS (>98%) m/z=349.2 [M+H].
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 g
Type
reactant
Reaction Step Two
Quantity
1.55 g
Type
reactant
Reaction Step Three
Quantity
1.3 g
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

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